molecular formula C22H20N2O4S B5095294 N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}phenylalanine CAS No. 5609-75-6

N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}phenylalanine

Cat. No.: B5095294
CAS No.: 5609-75-6
M. Wt: 408.5 g/mol
InChI Key: MCVOUYZQTUNKFM-UHFFFAOYSA-N
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Description

N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}phenylalanine is a complex organic compound that features a phenylalanine backbone with a phenylsulfonyl imino group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}phenylalanine typically involves the reaction of phenylalanine with a phenylsulfonyl imino compound under specific conditions. One common method includes the use of a condensation reaction where phenylalanine is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the compound by maintaining optimal temperatures and reactant concentrations throughout the process.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the phenylsulfonyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or alkoxides in the presence of a suitable solvent like acetone or ethanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl imino group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}glycine
  • N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}valine
  • N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}leucine

Uniqueness

N-{(E)-phenyl[(phenylsulfonyl)imino]methyl}phenylalanine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the phenylalanine backbone allows for interactions with biological molecules that are not possible with other similar compounds. Additionally, the phenylsulfonyl imino group provides a reactive site for various chemical modifications, enhancing its versatility in research and industrial applications.

Properties

IUPAC Name

2-[[benzenesulfonamido(phenyl)methylidene]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c25-22(26)20(16-17-10-4-1-5-11-17)23-21(18-12-6-2-7-13-18)24-29(27,28)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVOUYZQTUNKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N=C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386206
Record name CBMicro_025929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>61.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271807
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5609-75-6
Record name CBMicro_025929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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